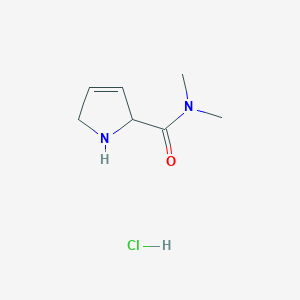![molecular formula C8H10OS B2508565 [(1R,2R)-2-チオフェン-3-イルシクロプロピル]メタノール CAS No. 2550997-55-0](/img/structure/B2508565.png)
[(1R,2R)-2-チオフェン-3-イルシクロプロピル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol is a chiral compound with a unique structure that includes a cyclopropyl ring and a thiophene moiety
科学的研究の応用
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol typically involves the cyclopropanation of a suitable thiophene derivative followed by reduction. One common method is the reaction of thiophene with a cyclopropylcarbinyl halide in the presence of a strong base, such as sodium hydride, to form the cyclopropylthiophene intermediate. This intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol .
Industrial Production Methods
Industrial production methods for [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The thiophene ring can be hydrogenated under high pressure to form a saturated cyclopropyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typical reagents.
Major Products
Oxidation: [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanone
Reduction: [(1R,2R)-2-Cyclopropyl]methanol
Substitution: [(1R,2R)-2-Thiophen-3-ylcyclopropyl]chloride
作用機序
The mechanism of action of [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the cyclopropyl group can provide steric hindrance, affecting binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- [(1R,2R)-2-Thiophen-2-ylcyclopropyl]methanol
- [(1R,2R)-2-Furylcyclopropyl]methanol
- [(1R,2R)-2-Pyridylcyclopropyl]methanol
Uniqueness
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. The specific arrangement of the cyclopropyl and thiophene groups can lead to different biological activities and chemical behaviors compared to its analogs.
特性
IUPAC Name |
[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPRYIDABUXSIR-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)
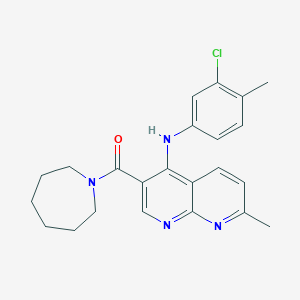
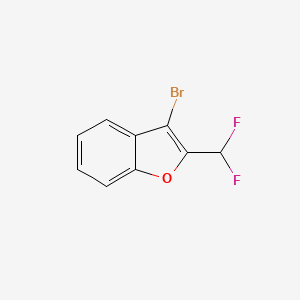

![5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide](/img/structure/B2508490.png)
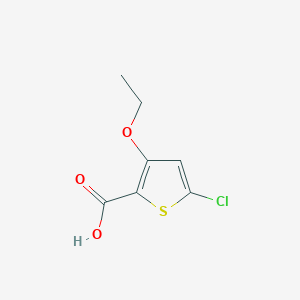
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)
![N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2508498.png)
![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)
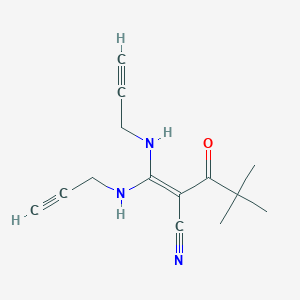

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
![N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide](/img/structure/B2508504.png)
